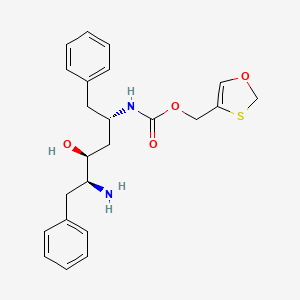
(6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Hydroxy-3,4-dihydroquinolin-8-yl)boronic acid is a boronic acid derivative that features a quinoline ring system Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid typically involves the formation of the quinoline ring followed by the introduction of the boronic acid group. One common method is the reaction of a quinoline derivative with a boronic acid reagent under specific conditions. For example, the quinoline derivative can be synthesized through the reaction of anthranilic acid derivatives .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale reactions using optimized conditions to ensure high yield and purity. The specific methods for this compound would likely involve similar steps but scaled up to industrial levels. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Hydroxy-3,4-dihydroquinolin-8-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while Suzuki-Miyaura coupling can form various biaryl compounds .
Wissenschaftliche Forschungsanwendungen
(6-Hydroxy-3,4-dihydroquinolin-8-yl)boronic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The quinoline ring can also interact with various biological targets, adding to its versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6-Hydroxy-3-pyridineboronic acid): Similar in structure but with a pyridine ring instead of a quinoline ring.
(6-Oxo-1,6-dihydropyridin-3-yl)boronic acid: Another boronic acid derivative with a different ring structure.
Uniqueness
(6-Hydroxy-3,4-dihydroquinolin-8-yl)boronic acid is unique due to the presence of both the boronic acid group and the quinoline ring. This combination provides a versatile platform for various chemical reactions and applications in multiple fields, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C9H10BNO3 |
|---|---|
Molekulargewicht |
190.99 g/mol |
IUPAC-Name |
(6-hydroxy-3,4-dihydroquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c12-7-4-6-2-1-3-11-9(6)8(5-7)10(13)14/h3-5,12-14H,1-2H2 |
InChI-Schlüssel |
FKHOMUWRCDZPSH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC2=C1N=CCC2)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


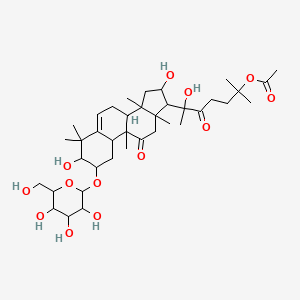
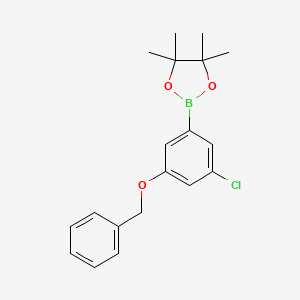
![1-tert-Butyl-3-naphthalen-2-ylmethyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B15287928.png)
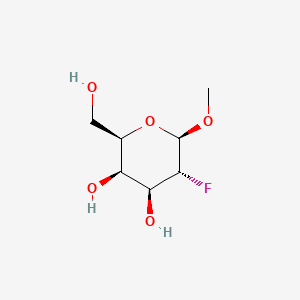

![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)
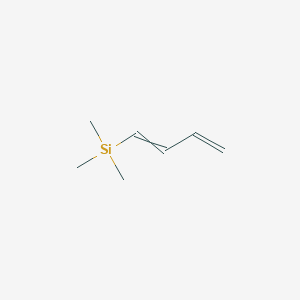
![(2S, 4S)-2-[[(3-carboxyphenyl)amino]carbonyl]-4-mercapto-1-(4-nitrobenzyl)pyrrolidinecarboxylate](/img/structure/B15287959.png)
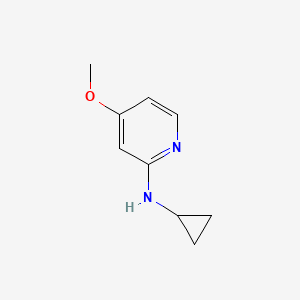
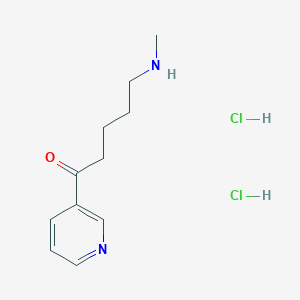
![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)
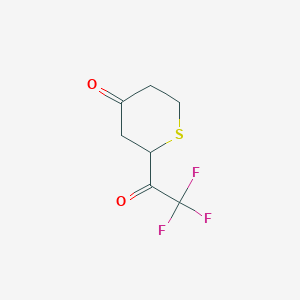
![2-amino-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B15287988.png)
